molecular formula C14H21FN2O3 B2486916 1-(4-Fluorobenzyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea CAS No. 2320574-22-7

1-(4-Fluorobenzyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea

Cat. No. B2486916
CAS RN: 2320574-22-7
M. Wt: 284.331
InChI Key: KCWMJTUILDWSDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related urea compounds involves multiple steps, including the use of deuterium-labeled methanol, p-hydroxybenzaldehyde, and 2-amino-5-nitrothiazole, leading to compounds with high chemical and isotope purity, useful for LC–MS analysis and pharmacokinetics studies (Liang, Wang, Yan, & Wang, 2020). Another approach involves the reaction of desmethyl precursors with carbon-11 labeled CH3I, producing radiolabeled compounds for PET studies, highlighting the complexity and adaptability of urea compound synthesis (Vasdev et al., 2005).

Molecular Structure Analysis

The molecular structure of related urea derivatives, such as N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, shows that all non-H atoms are essentially coplanar, indicating a significant aspect of their molecular configuration which might influence their biological activity (Lough et al., 2010).

Chemical Reactions and Properties

The synthesis and characterization of photolabile o-nitrobenzyl derivatives of urea demonstrate the potential for controlled release of free urea in aqueous solutions, a property that can be tailored by modifying the alpha-substituents of the 2-nitrobenzyl group (Wieboldt, Ramesh, Jabri, Karplus, Carpenter, & Hess, 2002).

Physical Properties Analysis

The synthesis of "1-(4-Fluorobenzyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea" and similar compounds involves steps that lead to high chemical purity and specific activities, as seen in compounds labeled with fluorine-18 for PET imaging, demonstrating the intricate relationship between synthesis methods and the physical properties of the resultant compounds (Mäding et al., 2006).

Chemical Properties Analysis

The chemical properties of urea derivatives, such as their ability to inhibit enzymes or bind to specific receptors, are influenced by their molecular structure and the presence of specific functional groups. For instance, flexible urea derivatives have shown potential as acetylcholinesterase inhibitors, with their activity dependent on the spacer length and conformational flexibility between pharmacophoric moieties (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Scientific Research Applications

Synthetic Methodologies and Derivatives

  • The synthesis and characterization of nitrogen-containing heterocyclic derivatives demonstrate the versatility of urea derivatives in organic chemistry. Such compounds have potential applications in drug design and synthesis due to their structural diversity and functional group compatibility (Harutyunyan, 2016).
  • The development of deuterium-labeled derivatives for use as internal standards in liquid chromatography-mass spectrometry (LC–MS) analysis highlights the importance of urea derivatives in analytical chemistry, facilitating accurate and precise pharmacokinetic studies (Liang et al., 2020).
  • Research into the cocondensation of urea with methylolphenols under acidic conditions provides insights into polymer chemistry, demonstrating the potential of urea derivatives in the synthesis of novel polymeric materials (Tomita & Hse, 1992).

Biochemical and Medicinal Chemistry Applications

  • The isolation and structural elucidation of urea derivatives from natural sources, such as Pentadiplandra brazzeana, shed light on the chemical diversity of natural products and their potential as leads for drug discovery (Tsopmo et al., 1999).
  • Studies on the synthesis of radiolabeled urea derivatives for positron emission tomography (PET) imaging applications illustrate the role of these compounds in the development of diagnostic tools for diseases such as cancer, providing insights into the mechanisms of action and distribution of drugs within the body (Mäding et al., 2006).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O3/c1-14(19,7-8-20-2)10-17-13(18)16-9-11-3-5-12(15)6-4-11/h3-6,19H,7-10H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWMJTUILDWSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)NCC1=CC=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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